Cas no 65624-78-4 (1-bromo-2-(2-ethoxyethoxy)-2-methylpropane)

1-bromo-2-(2-ethoxyethoxy)-2-methylpropane Chemical and Physical Properties
Names and Identifiers
-
- Propane, 1-bromo-2-(2-ethoxyethoxy)-2-methyl-
- 1-bromo-2-(2-ethoxyethoxy)-2-methylpropane
- EN300-1133023
- 65624-78-4
-
- Inchi: InChI=1S/C8H17BrO2/c1-4-10-5-6-11-8(2,3)7-9/h4-7H2,1-3H3
- InChI Key: VNZQBRNNLUCKHF-UHFFFAOYSA-N
- SMILES: CCOCCOC(C)(C)CBr
Computed Properties
- Exact Mass: 224.04121
- Monoisotopic Mass: 224.04119g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 94.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46
1-bromo-2-(2-ethoxyethoxy)-2-methylpropane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1133023-1.0g |
1-bromo-2-(2-ethoxyethoxy)-2-methylpropane |
65624-78-4 | 1g |
$986.0 | 2023-06-09 | ||
Enamine | EN300-1133023-10g |
1-bromo-2-(2-ethoxyethoxy)-2-methylpropane |
65624-78-4 | 95% | 10g |
$3315.0 | 2023-10-26 | |
Enamine | EN300-1133023-0.1g |
1-bromo-2-(2-ethoxyethoxy)-2-methylpropane |
65624-78-4 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
Enamine | EN300-1133023-1g |
1-bromo-2-(2-ethoxyethoxy)-2-methylpropane |
65624-78-4 | 95% | 1g |
$770.0 | 2023-10-26 | |
Enamine | EN300-1133023-5g |
1-bromo-2-(2-ethoxyethoxy)-2-methylpropane |
65624-78-4 | 95% | 5g |
$2235.0 | 2023-10-26 | |
Enamine | EN300-1133023-5.0g |
1-bromo-2-(2-ethoxyethoxy)-2-methylpropane |
65624-78-4 | 5g |
$2858.0 | 2023-06-09 | ||
Enamine | EN300-1133023-0.05g |
1-bromo-2-(2-ethoxyethoxy)-2-methylpropane |
65624-78-4 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
Enamine | EN300-1133023-0.5g |
1-bromo-2-(2-ethoxyethoxy)-2-methylpropane |
65624-78-4 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
Enamine | EN300-1133023-2.5g |
1-bromo-2-(2-ethoxyethoxy)-2-methylpropane |
65624-78-4 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
Enamine | EN300-1133023-0.25g |
1-bromo-2-(2-ethoxyethoxy)-2-methylpropane |
65624-78-4 | 95% | 0.25g |
$708.0 | 2023-10-26 |
1-bromo-2-(2-ethoxyethoxy)-2-methylpropane Related Literature
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
Additional information on 1-bromo-2-(2-ethoxyethoxy)-2-methylpropane
Chemical Profile of 1-bromo-2-(2-ethoxyethoxy)-2-methylpropane (CAS No. 65624-78-4) and Its Emerging Applications in Modern Research
1-bromo-2-(2-ethoxyethoxy)-2-methylpropane, identified by the CAS number 65624-78-4, is a versatile organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, featuring a brominated branched alkyl structure with ethoxyethoxy side chains, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of complex molecules. Its molecular formula and structural configuration contribute to its reactivity, making it a useful building block for various applications, particularly in the development of novel therapeutic agents.
The compound’s structure, characterized by a central isobutyl group substituted with bromine at the first carbon and ethoxyethoxy groups at the second carbon, imparts a high degree of functional diversity. This makes 1-bromo-2-(2-ethoxyethoxy)-2-methylpropane particularly interesting for researchers exploring new synthetic pathways. The presence of bromine atoms enhances its utility as a halogenated precursor, facilitating cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl and heteroaryl systems, respectively.
In recent years, advancements in medicinal chemistry have highlighted the importance of structurally diverse intermediates like 1-bromo-2-(2-ethoxyethoxy)-2-methylpropane in drug discovery. The compound���s ability to serve as a precursor for more complex scaffolds has been leveraged in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, derivatives of this compound have been explored in the development of kinase inhibitors, where the ethoxyethoxy side chain can be modified to optimize binding affinity and selectivity.
One notable area where 1-bromo-2-(2-ethoxyethoxy)-2-methylpropane has found utility is in the synthesis of antiviral agents. The bromine substituent allows for facile introduction of aryl or heteroaryl groups via palladium-catalyzed reactions, enabling the construction of pharmacophores that interact with viral proteases or polymerases. Recent studies have demonstrated its role in generating novel analogs with enhanced antiviral activity against emerging pathogens, underscoring its importance in pandemic preparedness.
The compound’s versatility extends to materials science as well. Researchers have utilized 1-bromo-2-(2-ethoxyethoxy)-2-methylpropane as a monomer or crosslinking agent in polymer synthesis, leading to materials with tailored properties such as increased thermal stability or biodegradability. These applications are particularly relevant in developing sustainable materials for pharmaceutical delivery systems, where controlled release profiles are critical.
From an industrial perspective, the production and handling of 1-bromo-2-(2-ethoxyethoxy)-2-methylpropane require stringent quality control measures to ensure consistency and purity. Advances in catalytic processes have enabled more efficient synthetic routes, reducing waste and improving yields. Such innovations align with global efforts to promote green chemistry principles, emphasizing sustainable manufacturing practices.
The compound’s role in academic research continues to evolve, with new methodologies being developed to harness its reactivity more effectively. For example, photochemical approaches have been explored to induce selective transformations at specific positions within its structure, opening up new avenues for functionalization. These developments not only enhance synthetic efficiency but also expand the chemical space accessible for drug discovery.
In conclusion, 1-bromo-2-(2-ethoxyethoxy)-2-methylpropane (CAS No. 65624-78-4) represents a cornerstone intermediate in modern chemical research. Its unique structural features and reactivity make it indispensable for synthesizing complex molecules across pharmaceuticals, materials science, and beyond. As research progresses, continued exploration of its potential will undoubtedly yield further groundbreaking applications.
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